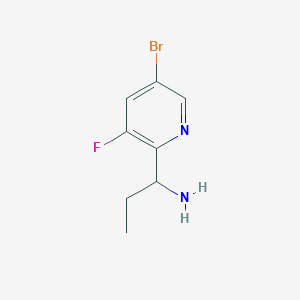

1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine

Description

1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine is a halogenated pyridine derivative featuring a propan-1-amine substituent at the 2-position of the pyridine ring, with bromine and fluorine atoms at the 5- and 3-positions, respectively. The compound’s molecular formula is C₈H₉BrFN₂, with a molecular weight of 237.08 g/mol (calculated based on its structure). The bromine and fluorine substituents confer electron-withdrawing properties, which may influence its reactivity, particularly in nucleophilic substitution or coupling reactions.

Properties

Molecular Formula |

C8H10BrFN2 |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-(5-bromo-3-fluoropyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C8H10BrFN2/c1-2-7(11)8-6(10)3-5(9)4-12-8/h3-4,7H,2,11H2,1H3 |

InChI Key |

FMKKCXLFHTUDLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=N1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine typically involves the reaction of 5-bromo-3-fluoropyridine with propan-1-amine under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

a. Inhibitors for Cancer Treatment

One of the significant applications of 1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine is its role as a precursor or building block in the synthesis of inhibitors targeting specific cancer-related pathways. For instance, it has been investigated in the development of FLT3 inhibitors for treating acute myeloid leukemia (AML). The compound was utilized in high-throughput screening campaigns to identify active compounds against mutant FLT3 proteins, which are associated with poor prognosis in AML patients .

b. Sphingosine Receptor Modulation

Research has indicated that derivatives of this compound may act as antagonists for the S1P3 receptor, which is implicated in cardiovascular diseases and respiratory conditions. Compounds designed from this amine have shown potential in modulating S1P3 activity, thus providing a therapeutic strategy for conditions like asthma and acute lung injury .

a. Discovery of FLT3 Inhibitors

A notable study focused on the synthesis of various derivatives of this compound to evaluate their potency as FLT3 inhibitors. The research demonstrated that certain modifications led to compounds with improved selectivity and lower toxicity profiles compared to existing therapies. The bioactivity data indicated that some derivatives achieved subnanomolar potency against FLT3, showcasing their potential as effective therapeutic agents .

| Compound | pIC50 (FLT3) | Toxicity Profile |

|---|---|---|

| 5 | 8.2 ± 0.1 | Low |

| 10 | 8.5 ± 0.1 | Moderate |

b. Sphingosine Receptor Antagonism

Another study explored the effects of synthesized compounds based on this compound on S1P3 receptor activity. It was found that specific modifications could enhance antagonistic effects on this receptor, leading to potential applications in treating vascular permeability issues and inflammatory responses related to respiratory diseases .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine vs. Benzene Core

- The pyridine ring in the target compound introduces aromatic nitrogen, enabling hydrogen bonding and coordination with metals, unlike its benzene-based analogs (e.g., 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine) . Pyridine derivatives are often more polar and reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-deficient nature of the ring .

Functional Group Variations

- Amine vs. Ketone: The primary amine in the target compound allows for facile derivatization (e.g., acylation, Schiff base formation), as demonstrated in the synthesis of fluorescent probes via BODIPY ester conjugation . In contrast, the ketone group in 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone is more suited for nucleophilic additions or condensations .

Halogen Positioning

- Bromine at the 5-position on pyridine (target compound) vs. 3-position on benzene (CAS 1539067-46-3) alters electronic effects. The para-bromine in pyridine may enhance leaving-group ability in substitution reactions compared to meta-substituted benzene derivatives .

Research and Application Insights

- Fluorescent Probes : The primary amine group in the target compound aligns with strategies in , where similar amines were conjugated to BODIPY dyes for intracellular imaging .

- Pharmaceutical Potential: Branched analogs like 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (CAS 1539067-46-3) are explored for CNS applications, suggesting that the target compound’s pyridine core could be optimized for blood-brain barrier penetration .

Biological Activity

1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine is a pyridine-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and its implications in pharmacotherapy.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, contributing to its unique chemical reactivity. The presence of the propan-1-amine side chain enhances its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. It has been investigated for its potential role in modulating enzyme activity, particularly in pathways related to neurological disorders and cancer treatment. The fluorine atom's electron-withdrawing properties can enhance binding affinity to specific enzymes, making it a candidate for further studies in enzyme inhibition.

Receptor Binding Studies

The compound has shown promise in receptor binding studies, particularly with neurotransmitter receptors. Its structural features allow it to interact with receptors involved in neurotransmission, potentially influencing mood and cognitive functions. This property makes it a subject of interest for developing treatments for psychiatric disorders .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing varying degrees of effectiveness. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological effects of this compound are primarily mediated through its interaction with molecular targets:

- Receptor Interaction : The compound acts as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Modulation : By inhibiting specific enzymes, it can alter metabolic processes critical to disease progression.

- Antimicrobial Mechanism : Its interaction with bacterial membranes may lead to increased permeability and eventual cell death.

Case Study 1: Neurotransmitter Receptor Interaction

A study explored the interactions of this compound with serotonin receptors. Results indicated that the compound could effectively bind to these receptors, leading to altered serotonin levels in vitro. This suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential as an antibiotic agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including bromination and fluorination processes followed by amination reactions. The ability to modify the pyridine ring allows for the creation of various derivatives that may exhibit enhanced biological activities.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-am | Enzyme inhibition, receptor binding | Bromine and fluorine substitutions |

| 5-Methylpyridin-2-yloxypropane | Antimicrobial properties | Lacks halogen substitutions |

| 3-Fluoropyridin-2-amines | Potential anti-cancer activity | Different substitution pattern |

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-3-fluoropyridin-2-yl)propan-1-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For bromo-fluoro pyridine derivatives, a common approach involves:

- Step 1 : Bromination and fluorination of the pyridine ring using selective reagents (e.g., NBS for bromination and Selectfluor for fluorination).

- Step 2 : Propylamine introduction via reductive amination or alkylation. For example, reacting 5-bromo-3-fluoropyridine-2-carbaldehyde with propan-1-amine in the presence of NaBH₃CN under inert conditions .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAC gradient).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

| Technique | Purpose | Example Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm structure, substituent positions | DMSO-d₆ solvent, 400 MHz |

| HRMS | Verify molecular weight | ESI+ mode, m/z calculated for C₈H₁₀BrFN₂: 248.997 |

| X-ray Crystallography | Resolve stereochemistry (if chiral) | Monoclinic crystal system, Cu-Kα radiation |

| FT-IR | Identify functional groups (e.g., NH₂) | 3300–3500 cm⁻¹ for amine stretches |

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for powder handling .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction mechanisms for substituent introduction be validated computationally?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare activation energies for bromination vs. fluorination pathways .

- Reaction Path Search : Tools like GRRM or QM/MM simulations predict feasible pathways and byproducts .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm mechanistic assumptions .

Q. How to optimize reaction yield using factorial design?

- Methodological Answer : Apply a 2³ factorial design to test variables:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst Loading | 0.5 mol% | 2.0 mol% |

| Solvent Polarity | Toluene | DMF |

- Analysis : Use ANOVA to identify significant factors. For example, high temperature may increase yield but promote debromination .

Q. How to resolve contradictions in spectroscopic data across batches?

- Methodological Answer :

- Hypothesis Testing : Compare impurities via LC-MS (e.g., bromine loss or amine oxidation products) .

- Batch Comparison :

| Batch | Purity (HPLC) | Byproduct (%) |

|---|---|---|

| A | 98.5 | 1.2 (dehalogenated) |

| B | 95.0 | 4.8 (oxidized amine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.